molecular formula C19H19N8NaO5 B1665362 Aminopterin sodium CAS No. 58602-66-7

Aminopterin sodium

Katalognummer B1665362
CAS-Nummer: 58602-66-7
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: CJNYIGNPSQIZPJ-YDALLXLXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminopterin sodium is an antineoplastic drug with immunosuppressive properties often used in chemotherapy. Aminopterin is a synthetic derivative of pterin. Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis. This results in the depletion of nucleotide precursors and inhibition of DNA, RNA, and protein synthesis.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Aminopterin has played a pivotal role in cancer research. It was the first drug reported to cause remissions in children with acute lymphocytic leukemia. Its role in dihydrofolate reductase (DHFR) inhibition, a principal target of aminopterin, has been extensively studied. Research on aminopterin has focused on translational regulation of DHFR and the transfer of mutant DHFR and other drug resistance genes by viral vectors to protect hematopoietic cells. These studies have led to the development of new agents effective in treating human malignancies, highlighting aminopterin's significant contributions to cancer therapy (Bertino, 2009).

Congenital Cardiac Defects

Research indicates a possible association between congenital cardiac defects and in utero exposure to aminopterin. Aminopterin syndrome, characterized by a range of congenital anomalies, has been observed in newborns following first-trimester exposure to aminopterin. This syndrome includes cranial dystosis, hypertelorism, anomalies of the external ears, micrognathia, limb anomalies, and cleft palate. The use of aminopterin, now less common, has been linked to significant congenital malformations (Piggott et al., 2011).

Treatment of Refractory Acute Leukemia

Aminopterin has been studied in phase II trials for its effectiveness in treating refractory acute leukemia. The research focused on determining aminopterin's antileukemic activity, pharmacodynamic properties, and comparing its intracellular metabolism with methotrexate. The results indicated significant activity among children with refractory acute lymphoblastic leukemia (ALL), suggesting that aminopterin could be a potent alternative to methotrexate in this context (Cole et al., 2005).

Aminopterin-Induced Apoptosis

Aminopterin's effect on inducing apoptosis in a mouse myeloma cell line has been a subject of study. It was found that aminopterin treatment leads to apoptosis, which requires active RNA and protein synthesis. This research provides insights into the mechanisms of aminopterin-induced cell death, particularly in cells deficient in the salvage pathway of purine biosynthesis (Chung et al., 2001).

Aminopterin in Multiagent Therapy for Acute Lymphoblastic Leukemia

Aminopterin's use in multiagent therapy for children with newly diagnosed acute lymphoblastic leukemia has been explored. This research documented the toxicity of aminopterin within a multiagent therapeutic regimen, suggesting that it can be safely incorporated in place of systemic methotrexate without causing excessive toxicity. These results support further trials comparing the efficacy and toxicity of aminopterin and methotrexate in therapy for patients with ALL (Cole et al., 2008).

Eigenschaften

CAS-Nummer

58602-66-7

Produktname

Aminopterin sodium

Molekularformel

C19H19N8NaO5

Molekulargewicht

462.4 g/mol

IUPAC-Name

disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1

InChI-Schlüssel

CJNYIGNPSQIZPJ-YDALLXLXSA-M

Isomerische SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+]

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aminopterin sodium;  NSC 739 [as the base];  4-Aminopteroylglutamic acid sodium salt;  NSC-739;  NSC739; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopterin sodium
Reactant of Route 2
Reactant of Route 2
Aminopterin sodium
Reactant of Route 3
Reactant of Route 3
Aminopterin sodium
Reactant of Route 4
Aminopterin sodium
Reactant of Route 5
Aminopterin sodium
Reactant of Route 6
Aminopterin sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.